2-(1H-吲哚-2-基)乙醇

货号 B2844500

CAS 编号:

52098-05-2

分子量: 161.204

InChI 键: JZYHZABGLQFCHU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

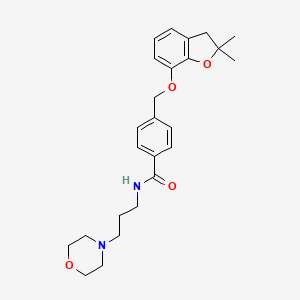

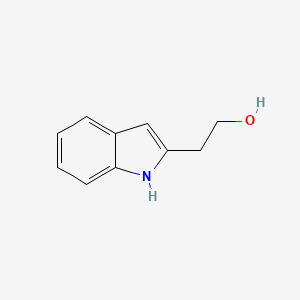

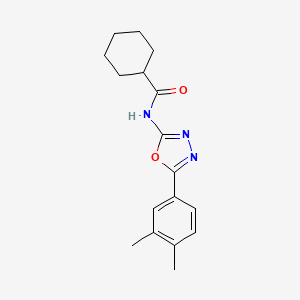

“2-(1H-indol-2-yl)ethanol” is also known as Tryptophol . It is an indolyl alcohol that is ethanol substituted by a 1H-indol-3-yl group at position 2 . It has a role as a Saccharomyces cerevisiae metabolite, an auxin, and a plant metabolite .

Molecular Structure Analysis

The molecular formula of “2-(1H-indol-2-yl)ethanol” is C10H11NO . The molecular weight is 161.20 g/mol . The InChIKey is JZYHZABGLQFCHU-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C2C(=C1)C=C(N2)CCO .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-indol-2-yl)ethanol” include a molecular weight of 161.20 g/mol, XLogP3 of 1.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 161.084063974 g/mol, Monoisotopic Mass of 161.084063974 g/mol, Topological Polar Surface Area of 36 Ų, Heavy Atom Count of 12, Formal Charge of 0, Complexity of 149 .科学研究应用

对映选择性合成与立体化学

- 2-(2,3-二氢-1H-吲哚-3-基)乙醇,衍生自 2-(1H-吲哚-3-基)乙醇,已对其对映选择性合成和立体化学进行了研究。对映异构体的分离和绝对立体化学的分配是通过手性模拟移动床色谱和 X 射线结构分析完成的 (Frydenvang 等,2004)。

量热和计算研究

- 2-(1H-吲哚-3-基)乙醇及其相关化合物的标准摩尔生成焓已使用量热法和计算研究导出并分析。这包括评估焓甲亚甲基增量并与相关系统进行比较 (Carvalho 等,2019)。

晶体结构分析

- 涉及 2-(1H-吲哚-2-基)乙醇的化合物的晶体结构已得到研究,提供了对分子间相互作用和晶格中三维网络形成的见解 (Di,2010)。

药学相关衍生物的合成

- 已经开发出使用 2-(1H-吲哚-2-基)乙醇衍生物作为起始原料来合成药学相关衍生物(例如 3,3-双(吲哚-3-基)吲哚啉-2-酮和 2,2-双(吲哚-3-基)苊并萘-1(2H)-酮)的有效方法。这些过程突出了 2-(1H-吲哚-2-基)乙醇在合成复杂有机化合物中的重要性 (Brahmachari & Banerjee,2014)。

抗菌活性

- 由 2-(1H-吲哚-2-基)乙醇合成的新型 1H-吲哚衍生物已显示出显着的抗菌活性。这些化合物针对各种细菌和真菌菌株进行了评估,突出了它们在开发新型抗菌剂中的潜在用途 (2020)。

有机合成与聚合物化学

- 2-(吡啶-2-基)乙醇,一种相关化合物,已用作聚合物化学中羧酸的保护基,展示了 2-(1H-吲哚-2-基)乙醇及其衍生物在各种合成应用中的多功能性 (Elladiou & Patrickios,2012)。

氢氨化和合成应用

- 已经探索了 2-(1H-吲哚-2-基)乙醇的 2-乙炔基衍生物的氢氨化以合成吲哚的氨基衍生物。这些研究对于开发有机化学中的新型合成途径至关重要 (Sobenina 等,2010)。

计算研究和药理作用

- 已经对 2-(1H-吲哚-2-基)乙醇衍生物进行了合成和计算分析,以研究它们对 COX-2 酶的影响,并评估了它们的体内镇痛和抗炎活性 (Kumar 等,2022)。

属性

IUPAC Name |

2-(1H-indol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYHZABGLQFCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-2-yl)ethanol | |

Synthesis routes and methods

Procedure details

Ester 4-1 (0.54 g, 2.6 mmol) was dissolved in 13 mL CH2Cl2 at -78°, and DIBAL (1M in CH2Cl2, 5.8 ml, 5.8 mmol) was added dropwise. The mixture was stirred at -78° for 15 min then warmed to RT for 30 min and quenched in sat. aqueous Na/K tartrate. This solution was extracted with EtOAc. The organic layer was washed with brine, dried (Na2SO4), and concentrated. Flash chromatography (silica 50% EtOAc/hexane) provided 4-2 as a brown oil. Rf 0.38 (silica, 50% EtOAc/hexane).

Citations

For This Compound

4

Citations

In the present work, the gas-phase standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol was derived, at T = 298.15 K, from the enthalpy of combustion for the crystalline …

Number of citations: 4

www.sciencedirect.com

Tetrahydro‐β‐carbolines, a privileged structural feature in natural products and pharmaceutically active compounds, has been the cause for considerable research interest, spanning …

Number of citations: 6

chemistry-europe.onlinelibrary.wiley.com

Eur. J. Org. Chem. 2015 · ISSN 1099–0682 SUPPORTING INFORMATION DOI: 10.1002/ejoc.201500391 Title: Synthesis of Chiral (Indol Page 1 Eur. J. Org. Chem. 2015 · ISSN 1099–…

Number of citations: 0

www.researchgate.net

The aim of this thesis was to study a recently developed synthesis route to tetrahydro-beta-carbolines (THbetaCs) and their open-chained analogues. Furthermore, the aim was also to …

Number of citations: 0

aaltodoc.aalto.fi

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2844419.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2844420.png)

![[4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B2844421.png)

![2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844426.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2844429.png)

![4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline](/img/no-structure.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2844431.png)